Superior Biofilm Inhibition Over Close Analogs
In a direct head-to-head comparison, antibacterial agent 170 (compound 6b) exhibited a significantly higher P. aeruginosa PAO1 biofilm inhibition rate than its close structural analogs. At a concentration of 50 μM, compound 6b achieved an inhibition rate of 46.13 ± 0.79%, outperforming the para-fluoro substituted analog 6e (38.64 ± 0.32%) and the para-bromo substituted analog 6f (14.60 ± 1.23%) [1].
| Evidence Dimension | P. aeruginosa PAO1 biofilm formation inhibition rate (%) at 50 μM |
|---|---|
| Target Compound Data | 46.13 ± 0.79% |
| Comparator Or Baseline | Compound 6e (para-fluoro analog): 38.64 ± 0.32%; Compound 6f (para-bromo analog): 14.60 ± 1.23% |
| Quantified Difference | 6b outperforms 6e by 7.49 percentage points and 6f by 31.53 percentage points |
| Conditions | In vitro biofilm formation assay; concentration of 50 μM; incubation time of 24h; P. aeruginosa PAO1 strain |
Why This Matters
This demonstrates that the specific para-chloro substitution on the benzoxazole core of 6b is critical for maximal anti-biofilm activity, justifying its selection over other available analogs for P. aeruginosa studies.
- [1] Mao S, Li Q, Yang Z, et al. Design, synthesis, and biological evaluation of benzoheterocyclic sulfoxide derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. J Enzyme Inhib Med Chem. 2023;38(1):2175820. View Source
